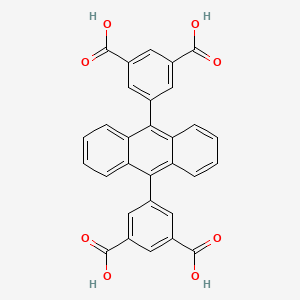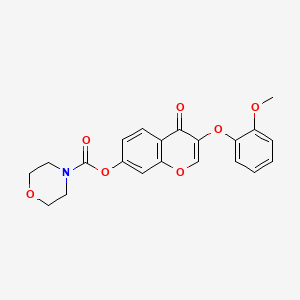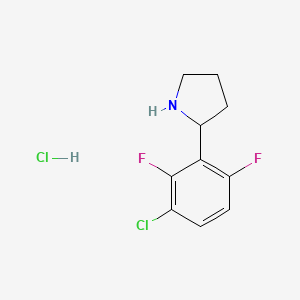![molecular formula C20H19NO3 B2719388 (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217841-77-4](/img/structure/B2719388.png)
(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.376. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available in the resources I found .科学的研究の応用
Synthesis and Structure-Activity Relationships
Researchers have synthesized a range of quinoline derivatives, including those similar in structure to the specified compound, to evaluate their antibacterial activity. The studies highlight the importance of the quinoline nucleus and its substitutions for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. An interesting finding is that certain substitutions can reduce potential side effects like phototoxicity, offering insights into designing safer pharmaceutical agents (Sánchez et al., 1995).
Fluorescent Properties and Sensors
Quinoline derivatives have been utilized as fluorescent sensors due to their unique photophysical properties. For example, a study demonstrated the application of a quinoline derivative as a highly selective glutathione (GSH) biosensor, capable of monitoring intracellular GSH levels in immune cells. This application is crucial for understanding the role of GSH in cellular processes and its potential implications in diseases (Fueyo-González et al., 2022).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial properties of quinoline derivatives, including compounds structurally related to the one . These compounds have shown significant in vitro activity against a variety of microorganisms, suggesting their potential as lead compounds for developing new antimicrobial agents (Agui et al., 1977). Furthermore, some quinoline derivatives exhibit antitumor activities, indicating their potential in cancer therapy research (Yamato et al., 1990).
Metal-Organic Compounds and Fluorescent Behavior
Quinoline derivatives have been used to synthesize metal-organic compounds with unique structural and fluorescent properties. These studies contribute to the field of material science, offering potential applications in sensing, imaging, and catalysis (Wang et al., 2012).
特性
IUPAC Name |
(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-18-8-3-2-5-15(18)19-14-7-4-6-13(14)16-11-12(20(22)23)9-10-17(16)21-19/h2-6,8-11,13-14,19,21H,7H2,1H3,(H,22,23)/t13-,14+,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBOJZCDSRXYFC-BIENJYKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

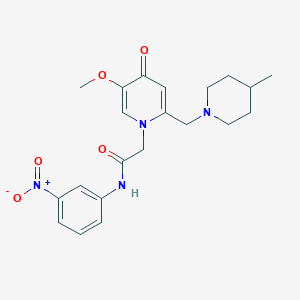
![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)

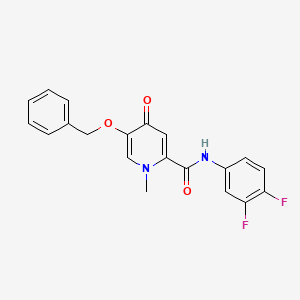
![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2719314.png)

![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)
![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)
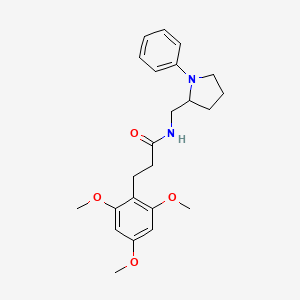
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
